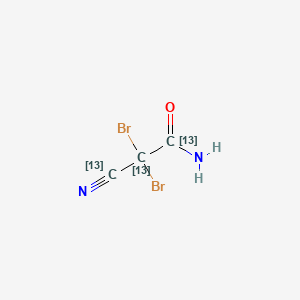
Dibromocyanoacetamid-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromocyanoacetamide-13C3 is a chemical compound that contains three carbon-13 isotopes. It is a labeled compound, often used in various fields of research, including medical, environmental, and industrial research. The compound is known for its stability and is commonly used in nuclear magnetic resonance (NMR) analysis as a labeling reagent . It appears as a solid, colorless, or white crystalline powder and is relatively stable at room temperature .
Wissenschaftliche Forschungsanwendungen
Dibromocyanoacetamide-13C3 has several scientific research applications:
Chemistry: It is used as a labeling reagent in NMR analysis to study chemical reactions and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways and interactions.
Medicine: It is employed in the development of new drugs and therapeutic agents by providing insights into molecular interactions and mechanisms.
Industry: Dibromocyanoacetamide-13C3 is used as a chemical additive to control bacterial contamination in ethanol fermentation.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Dibromocyanoacetamide-13C3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Dibromocyanoacetamide-13C3 into different reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of Dibromocyanoacetamide-13C3 involves its interaction with specific molecular targets. The compound acts via bromine, which inactivates enzymes by converting functional –SH groups to the oxidized S-S form . This multi-site effect makes it a fast-acting biocide, exerting its biocidal action immediately after application .
Vergleich Mit ähnlichen Verbindungen
Dibromocyanoacetamide-13C3 can be compared with other similar compounds, such as:
2,2-Dibromo-2-cyanoacetamide: This compound shares a similar structure but does not contain the 13C isotopes.
2,2-Dibromo-3-nitrilopropanamide: Another structurally related compound with different isotopic labeling.
The uniqueness of Dibromocyanoacetamide-13C3 lies in its 13C labeling, which makes it particularly useful for NMR analysis and other research applications that require isotopic labeling .
Eigenschaften
IUPAC Name |
2-(azanylidyne(113C)methyl)-2,2-dibromoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2N2O/c4-3(5,1-6)2(7)8/h(H2,7,8)/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIVKBHZENILKB-VMIGTVKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(=O)N)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](#N)[13C]([13C](=O)N)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

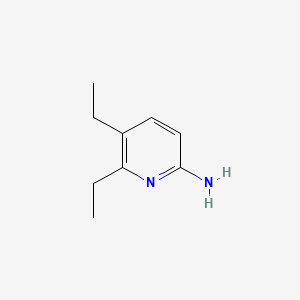
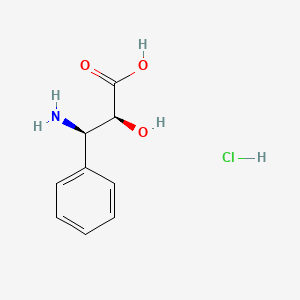
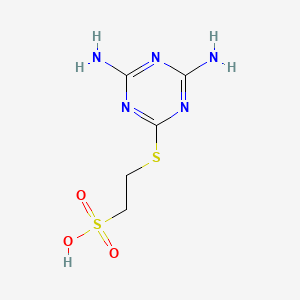
![5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B587467.png)
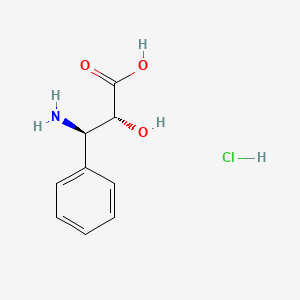
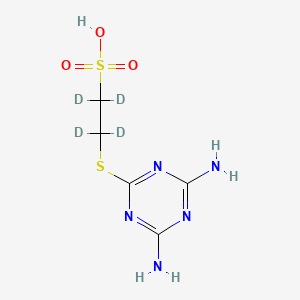
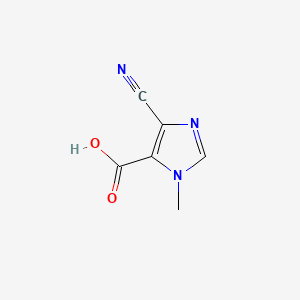

![tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B587474.png)
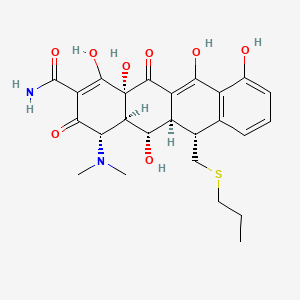
![(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate]](/img/structure/B587479.png)

